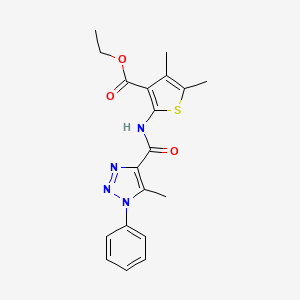

ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate often involves intricate reactions that yield structurally complex molecules. For example, the synthesis and characterization of similar compounds like ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been described through experimental and theoretical (DFT and AIM) studies. These processes are known for their exothermic and spontaneous nature at room temperature, showcasing intricate molecular interactions and the formation of dimers in solid states through intermolecular heteronuclear hydrogen bonding (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound is stabilized by various intramolecular and intermolecular interactions. These structures often exhibit significant hydrogen bonding, contributing to their stability and reactivity. For instance, compounds like N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea showcase molecular structures stabilized by intramolecular hydrogen bonding, arranged in specific graph-set motifs, which is a common characteristic among such complex molecules (Dolzhenko et al., 2010).

Chemical Reactions and Properties

The chemical reactions forming these compounds often involve multistep synthesis with reactions like ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. These reactions contribute to the formation of complex structures with unique properties, as observed in reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea (Ledenyova et al., 2018).

Aplicaciones Científicas De Investigación

Antiproliferative Activity

A study on thiophene and thienopyrimidine derivatives, including compounds structurally related to ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate, demonstrated significant antiproliferative activity against cancer cell lines. Notably, certain compounds exhibited remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, suggesting potential for the development of new anticancer agents (Ghorab et al., 2013).

Chemical Reactions and Mechanisms

Research into the reactivity of similar compounds has provided insights into novel chemical reactions and mechanisms. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea under specific conditions, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, has been documented, showcasing the complex chemistry these molecules can undergo (Ledenyova et al., 2018).

Synthetic Utility

The synthetic utility of heteroaromatic azido compounds, including the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, illustrates the versatility of these molecules in synthesizing a wide range of heterocyclic compounds. Such research underscores the importance of these compounds in developing novel materials and pharmaceuticals (Westerlund, 1980).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing indole and imidazole scaffolds, similar to stk867654, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that STK867654 may also interact with multiple targets.

Mode of Action

The exact mode of action of STK867654 is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to interact with their targets, leading to various biological responses

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities . These activities suggest that STK867654 may have diverse molecular and cellular effects.

Direcciones Futuras

The future directions in the research of such compounds often involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propiedades

IUPAC Name |

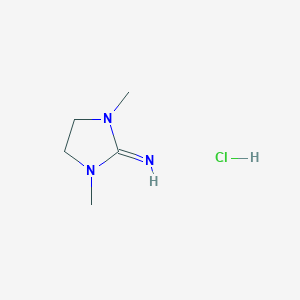

ethyl 4,5-dimethyl-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-5-26-19(25)15-11(2)13(4)27-18(15)20-17(24)16-12(3)23(22-21-16)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSCRLBVNDBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)